molecular formula C11H6ClF3N4O2 B15200668 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B15200668
M. Wt: 318.64 g/mol
InChI Key: HRSXKKOMZXUCQM-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with the nitrated aromatic amine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidized forms of the compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in understanding biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-nitrophenyl)pyrimidin-4-amine
  • 5-(Trifluoromethyl)-2-chloropyrimidine
  • N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

2-Chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H6ClF3N4O2

Molecular Weight

318.64 g/mol

IUPAC Name

2-chloro-N-(3-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H6ClF3N4O2/c12-10-16-5-8(11(13,14)15)9(18-10)17-6-2-1-3-7(4-6)19(20)21/h1-5H,(H,16,17,18)

InChI Key

HRSXKKOMZXUCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

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